molecular formula C27H24O8 B2958486 (Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-35-8

(Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2958486
CAS No.: 620548-35-8
M. Wt: 476.481
InChI Key: SVGAXVGOZVYXPX-QRVIBDJDSA-N
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Description

(Z)-Benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative featuring a benzylidene substituent at the 2-position of the dihydrobenzofuran core. The Z-configuration denotes the spatial arrangement of the benzylidene group (a 2,3,4-trimethoxy-substituted benzyl moiety) relative to the ketone oxygen at the 3-position. The 6-position of the benzofuran ring is functionalized with a benzyloxyacetate ester. This structural motif is common in bioactive molecules, particularly those targeting inflammation or cancer, as methoxy and benzylidene groups often modulate electronic properties and binding affinities .

Properties

IUPAC Name

benzyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O8/c1-30-21-12-9-18(26(31-2)27(21)32-3)13-23-25(29)20-11-10-19(14-22(20)35-23)33-16-24(28)34-15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGAXVGOZVYXPX-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C26H22O7C_{26}H_{22}O_{7}. The compound features a benzofuran moiety and multiple methoxy groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzofuran : Starting with appropriate phenolic compounds and aldehydes.
  • Esterification : Reacting the benzofuran derivative with benzyl alcohol and acetic anhydride.
  • Purification : Techniques such as recrystallization and chromatography are used to obtain pure compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that the compound possesses significant antioxidant properties. It can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Antimicrobial Properties

In vitro tests reveal that the compound has antimicrobial activity against a range of bacteria and fungi. The presence of methoxy groups enhances its interaction with microbial membranes.

Cytotoxicity

Research on cancer cell lines indicates that this compound exhibits cytotoxic effects. It induces apoptosis in cancer cells through mechanisms involving mitochondrial pathways.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential using DPPH assay.
    • Results : The compound showed a significant decrease in DPPH radical concentration compared to control samples.
    • : It can be considered a potential natural antioxidant agent.
  • Study on Antimicrobial Effects :
    • Objective : To test against Staphylococcus aureus and Escherichia coli.
    • Results : Minimum inhibitory concentrations (MICs) were determined; the compound exhibited notable inhibition at low concentrations.
    • : Promising candidate for developing new antimicrobial agents.
  • Cytotoxicity Evaluation :
    • Objective : To assess effects on HeLa and MCF-7 cell lines.
    • Results : IC50 values indicated potent cytotoxicity at micromolar concentrations.
    • : Suggests potential for further development in cancer therapy.

Data Summary Table

PropertyValue
Molecular FormulaC26H22O7C_{26}H_{22}O_{7}
Melting Point146–153 °C
Antioxidant ActivitySignificant (DPPH assay)
Antimicrobial ActivityEffective against bacteria
Cytotoxicity (IC50)Micromolar range

Comparison with Similar Compounds

Implications :

Ester Group Modifications

The ester group at the 6-position affects solubility and pharmacokinetics:

Compound Name Ester Group Key Differences vs. Target Compound Reference
(Z)-Benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate Benzyl acetate Target compound -
(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2-furoate Furoate ester Smaller, more polar ester; may reduce lipophilicity
[(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl] 2,6-dimethoxybenzoate Dimethoxybenzoate ester Bulky aromatic ester; could enhance π-π stacking
Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy]acetate Benzyl acetate with methylfuran Additional methylfuran substituent

Implications :

  • Furoate esters () may improve aqueous solubility but reduce membrane permeability.
  • Dimethoxybenzoate esters () could enhance binding to aromatic-rich targets (e.g., kinases) .

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